N1-Isopropylation as a Distinguishing Structural Feature Within the 2-Phenylaminobenzoimidazole NHE3 Inhibitor Class
The patent literature establishes that N-alkylation at the aniline nitrogen (R5 position) of 2-phenylaminobenzoimidazoles, as exemplified by the isopropyl substituent in the title compound, constitutes a key structural differentiation from earlier 2-phenylaminobenzoimidazole NHE3 inhibitors disclosed in WO 02/46169, which lacked N-alkylation [1]. The patent states: 'Alkylations on the aniline nitrogen position in compounds of this type have…not previously been described' [1]. The title compound embodies this N-isopropyl substitution combined with a 4-ethoxyphenyl group on the phenyl ring. While quantitative NHE3 IC50 values for the specific compound are not publicly reported in accessible primary literature or patents, the structural distinction is documented at the level of patent claims.
| Evidence Dimension | Presence of N1-alkyl (isopropyl) substituent on the aniline nitrogen |
|---|---|
| Target Compound Data | N-isopropyl substitution present (R5 = isopropyl); 4-ethoxyphenyl group at R6/R7 position |
| Comparator Or Baseline | 2-Phenylaminobenzoimidazoles of WO 02/46169: no N-alkylation at the aniline nitrogen position |
| Quantified Difference | Qualitative structural difference (presence vs. absence of N-alkylation); no quantitative potency difference data are publicly available for this specific compound |
| Conditions | Patent structural disclosure; no head-to-head biological assay data identified in accessible sources |
Why This Matters
The N-isopropyl substitution distinguishes this compound from earlier-generation 2-phenylaminobenzoimidazole NHE3 inhibitors and may confer altered lipophilicity, brain penetration, and target binding kinetics, as the patent attributes improved brain/plasma ratio to increased lipophilicity in this compound class [1].
- [1] US Patent US20050054705A1 (also published as US8067614B2). N-substituted (benzoimidazol-2-yl)phenylamines, process for their preparation, their use as medicament or diagnostic aid, and medicament comprising them. Aventis Pharma Deutschland GmbH. Filed Feb 3, 2004. View Source
